molecular formula C9H7BrN2 B2561850 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile CAS No. 1876944-81-8

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile

Katalognummer: B2561850
CAS-Nummer: 1876944-81-8
Molekulargewicht: 223.073
InChI-Schlüssel: QADYZSDMZMKJHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile (CAS 1876944-81-8) is a valuable chemical intermediate in pharmaceutical research and development. With a molecular formula of C9H7BrN2 and a molecular weight of 223.07 , this compound features a brominated pyridine ring fused to a cyclopropanecarbonitrile group. Its primary research application is as a key building block in the synthesis of cyclopropane carboxylic acid derivatives, which are investigated for their potential as inhibitors of leukotriene biosynthesis . This mechanism of action is relevant for the research of inflammatory and respiratory diseases . The compound is typically handled as a cold-chain item and should be stored sealed in dry conditions at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADYZSDMZMKJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., NaH, KOtBu), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile has been studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific kinases involved in various diseases.

  • Case Study: BTK Inhibition
    • A patent (EP 3240542 B1) describes the use of compounds like 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile as inhibitors of Bruton's tyrosine kinase (BTK), which is implicated in autoimmune and inflammatory diseases. The compound's structure allows it to effectively bind to the active site of BTK, providing a pathway for therapeutic development against conditions such as rheumatoid arthritis and certain leukemias .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

  • Synthesis of Analog Compounds
    • Research has indicated that derivatives of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile can be synthesized to enhance pharmacological properties. For instance, modifications on the pyridine ring can lead to compounds with improved potency against specific biological targets .
Compound NameTargetActivity (IC50)Reference
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrileBTK Inhibition< 100 nM
Analog Compound AKinase Inhibition< 50 nM
Analog Compound BAntiprion Activity> 100 nM

Table 2: Synthetic Routes

Reaction TypeStarting MaterialConditionsYield (%)
Nucleophilic Substitution1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrileBase, solvent at room temperature85
CyclizationPyridine derivativeHeat, catalyst70
FunctionalizationCyclopropane derivativeOxidative conditions60

Wirkmechanismus

The mechanism of action of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The cyclopropane ring provides structural rigidity, enhancing the compound’s stability and reactivity in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers on Pyridine Ring

a. 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile
  • CAS No.: 827628-15-9
  • Molecular Formula : C₉H₇BrN₂ (same as target compound)
  • Key Difference : Bromine at position 5 instead of position 3 on the pyridine ring.
b. 1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile
  • CAS No.: 1279815-46-1
  • Molecular Formula : C₉H₇BrN₂
  • Key Difference : Bromine at position 2 on pyridine.
  • Impact : May influence regioselectivity in nucleophilic substitutions or metal-catalyzed reactions due to proximity to the nitrile group .

Non-Brominated Pyridine Derivatives

1-(Pyridin-3-yl)cyclopropanecarbonitrile
  • CAS No.: 170734-10-8
  • Key Difference : Absence of bromine reduces molecular weight (157.16 g/mol) and alters hydrophobicity.
  • Impact : Likely lower metabolic stability compared to brominated analogs but improved solubility in polar solvents .

Brominated Phenyl Derivatives

a. 1-(3-Bromophenyl)cyclopropanecarbonitrile
  • CAS No.: 124276-83-1
  • Molecular Formula : C₁₀H₈BrN
  • Key Difference : Bromine on a phenyl ring instead of pyridine.
b. 1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile
  • CAS No.: 1314658-34-8
  • Molecular Formula : C₁₁H₁₀BrN
  • Key Difference : Additional methyl group at position 2 on the phenyl ring.
  • Impact : Increased steric bulk may hinder interactions in tight enzyme active sites .

Biologische Aktivität

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in pharmaceutical development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is primarily attributed to its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding , which enhances the compound's binding affinity to various biological targets. Additionally, the cyclopropane ring contributes structural rigidity, improving stability and reactivity in biological systems.

Biological Activity Overview

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile has been studied for its effects on several biological pathways, particularly those involving pyridine derivatives. Its potential applications include:

  • Antiproliferative Effects : Preliminary studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines.
  • Neuroprotective Properties : Research suggests that it may have neuroprotective effects, particularly against neurodegenerative diseases.
  • Metabolic Regulation : There is evidence indicating its role in regulating metabolic pathways, which could be beneficial for treating conditions such as diabetes and obesity .

Structure-Activity Relationship (SAR)

The SAR studies of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile reveal that modifications to the bromine substitution and the cyclopropane structure can significantly influence its biological activity. For instance:

Compound VariationBiological ActivityNotes
1-(3-Chloropyridin-2-yl)cyclopropanecarbonitrileModerate activityChlorine substitution alters reactivity.
1-(3-Fluoropyridin-2-yl)cyclopropanecarbonitrileEnhanced potencyFluorine increases electronic properties.
1-(3-Iodopyridin-2-yl)cyclopropanecarbonitrileHigh reactivityIodine enhances reaction rates in certain conditions.

These variations highlight the importance of halogen substitution in modulating the compound's pharmacological profile.

Case Studies

Several case studies have been conducted to evaluate the biological activity of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentration levels for inducing apoptosis.
  • Neuroprotective Effects : In vivo experiments showed that treatment with this compound improved cognitive function in animal models of neurodegeneration, suggesting potential therapeutic applications for Alzheimer's disease.
  • Metabolic Disorders : Research indicated that it could modulate glucose metabolism in diabetic models, presenting a promising avenue for drug development aimed at metabolic disorders .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile, and how are key spectral features interpreted?

  • Methodology :

  • 1H/13C NMR : Assign peaks using coupling patterns and integration. For example, cyclopropane protons typically appear as multiplets near δ 1.2–1.8 ppm due to ring strain, while pyridine protons show deshielded signals (e.g., δ 7.5–8.5 ppm). The nitrile carbon in 13C NMR appears at ~115–120 ppm .
  • HRMS : Confirm molecular formula via exact mass matching (e.g., [M+H]+ for C9H7BrN2 requires m/z ≈ 237.9774).
  • IR : A sharp C≡N stretch near ~2200–2250 cm⁻¹ confirms the nitrile group .

Q. What are the typical synthetic routes to access 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile, and what intermediates are critical?

  • Methodology :

  • Cyclopropanation : Use [2+1] cycloaddition with diazo compounds or metal-catalyzed methods (e.g., Ni/Co catalysis) to form the cyclopropane ring. For example, describes Ni-catalyzed hydrocyanation to install nitriles .
  • Bromination : Introduce bromine at the pyridine 3-position via electrophilic substitution using Br2/FeBr3 or NBS under controlled conditions. Pre-functionalized pyridine precursors (e.g., 3-bromopyridine-2-carboxylic acid derivatives) can simplify synthesis .

Q. How should researchers handle brominated pyridine intermediates to ensure safety and stability during synthesis?

  • Methodology :

  • Safety Protocols : Use fume hoods, gloves, and eye protection. Brominated pyridines (e.g., 3-bromopyridine) are toxic and corrosive; avoid inhalation or skin contact .
  • Stability : Store intermediates under inert atmosphere at –20°C to prevent decomposition. Monitor for discoloration or precipitate formation, which indicates degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate cyclopropane ring strain during synthesis?

  • Methodology :

  • Catalyst Selection : Use transition metals (e.g., Rh(II) or Pd(0)) to stabilize strained intermediates. highlights Ni/Co catalysts for regioselective cyclopropanation .
  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce ring-opening side reactions.
  • Additives : Sterically hindered bases (e.g., DIPEA) or Lewis acids (e.g., ZnCl2) can improve cyclopropane stability .

Q. How can contradictory NMR data arising from dynamic effects in the cyclopropane-pyridine system be resolved?

  • Methodology :

  • Variable-Temperature NMR : Perform experiments at –40°C to slow conformational exchange. For example, reports distinct multiplet splitting for cyclopropane protons at low temperatures .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to assign overlapping signals.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .

Q. What strategies are effective for studying electronic effects of substituents on the pyridine ring’s reactivity?

  • Methodology :

  • Hammett Analysis : Compare reaction rates of derivatives with electron-withdrawing (e.g., –NO2) or donating (e.g., –OMe) groups. demonstrates nitro/methoxy substituent effects on nitrile reactivity .
  • Electrochemical Studies : Cyclic voltammetry can quantify redox potentials influenced by substituents.
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.